2-(((4,4-Dimethyl-2,6-dioxo(3,5-dioxanylidene))methyl)amino)-3-methylbenzoicacid
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Overview
Description
2-(((4,4-Dimethyl-2,6-dioxo(3,5-dioxanylidene))methyl)amino)-3-methylbenzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a dioxane ring, and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4,4-Dimethyl-2,6-dioxo(3,5-dioxanylidene))methyl)amino)-3-methylbenzoic acid typically involves multiple steps. One common method includes the reaction of 3-methylbenzoic acid with a suitable dioxane derivative under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(((4,4-Dimethyl-2,6-dioxo(3,5-dioxanylidene))methyl)amino)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(((4,4-Dimethyl-2,6-dioxo(3,5-dioxanylidene))methyl)amino)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((4,4-Dimethyl-2,6-dioxo(3,5-dioxanylidene))methyl)amino)-3-methylbenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4,4-Dimethyl-2,6-dioxo(3,5-dioxanylidene))methyl)amino)-3-chlorobenzoic acid
- 2-(((4,4-Dimethyl-2,6-dioxo(3,5-dioxanylidene))methyl)amino)-3-nitrobenzoic acid
Uniqueness
What sets 2-(((4,4-Dimethyl-2,6-dioxo(3,5-dioxanylidene))methyl)amino)-3-methylbenzoic acid apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-8-5-4-6-9(12(17)18)11(8)16-7-10-13(19)21-15(2,3)22-14(10)20/h4-7,16H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOLGLJUHDZJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC=C2C(=O)OC(OC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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